4,6-Dihydroxynaphthalene-2-sulphonic acid
Overview
Description
Scientific Research Applications
Materials Science and Polymer Research
Naphthalene sulphonic acid derivatives are utilized in synthesizing and characterizing novel polymers. For example, sulphonated poly(ether ether sulphone) copolymers were synthesized to investigate their membrane properties, including water uptake and proton conductivity, which are critical for fuel cell applications (Lakshmi et al., 2006). Similarly, zirconium 4-sulfophenylphosphonates were synthesized and characterized, demonstrating potential for use in composite proton exchange membranes in fuel cells due to their good thermal stability and protonic conductivity (Zima et al., 2010).
Environmental Applications
Compounds structurally related to 4,6-Dihydroxynaphthalene-2-sulphonic acid have been investigated for environmental remediation. For instance, the photo-Fenton-like treatment of H-acid, a naphthalene sulphonate derivative, was optimized to degrade aqueous H-acid efficiently, indicating a method for treating dye industry wastewater (Arslan-Alaton et al., 2010). Also, electrochemical and photoelectrochemical treatments have been explored for the degradation of 1-aminonaphthalene-3,6-disulphonic acid, highlighting an alternative for treating wastewater containing dye intermediates (Socha et al., 2005).
Analytical Chemistry
Poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes were developed for the simultaneous determination of caffeine and paracetamol, demonstrating the utility of naphthalene sulphonic acid derivatives in enhancing electrochemical sensor capabilities (Tefera et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is widely used in the dye industry , suggesting that its targets could be various types of organic materials that need to be dyed.
Mode of Action
Given its use in the dye industry , it can be inferred that it likely interacts with its targets through chemical reactions that result in the transfer of color.
Biochemical Pathways
As a dye intermediate, it is likely involved in the synthesis of various organic dyes .
Pharmacokinetics
Given its chemical structure and solubility in water , it can be hypothesized that it has good bioavailability.
Result of Action
As a dye intermediate, its primary effect is likely the imparting of color to various materials .
properties
IUPAC Name |
4,6-dihydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMBFPXCCVIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979792 | |
Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxynaphthalene-2-sulphonic acid | |
CAS RN |
6357-93-3 | |
Record name | 1,7-Dihydroxynaphthalene-3-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6357-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dihydroxynaphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dihydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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